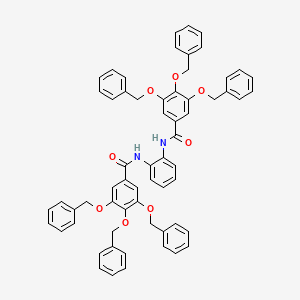

N,N'-(1,2-Phenylene)bis(3,4,5-tris(benzyloxy)benzamide)

Description

Properties

CAS No. |

651302-10-2 |

|---|---|

Molecular Formula |

C62H52N2O8 |

Molecular Weight |

953.1 g/mol |

IUPAC Name |

3,4,5-tris(phenylmethoxy)-N-[2-[[3,4,5-tris(phenylmethoxy)benzoyl]amino]phenyl]benzamide |

InChI |

InChI=1S/C62H52N2O8/c65-61(51-35-55(67-39-45-21-7-1-8-22-45)59(71-43-49-29-15-5-16-30-49)56(36-51)68-40-46-23-9-2-10-24-46)63-53-33-19-20-34-54(53)64-62(66)52-37-57(69-41-47-25-11-3-12-26-47)60(72-44-50-31-17-6-18-32-50)58(38-52)70-42-48-27-13-4-14-28-48/h1-38H,39-44H2,(H,63,65)(H,64,66) |

InChI Key |

GDFAUIZMLWBJBA-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)COC2=CC(=CC(=C2OCC3=CC=CC=C3)OCC4=CC=CC=C4)C(=O)NC5=CC=CC=C5NC(=O)C6=CC(=C(C(=C6)OCC7=CC=CC=C7)OCC8=CC=CC=C8)OCC9=CC=CC=C9 |

Origin of Product |

United States |

Preparation Methods

Method Summary

- Starting material: 3,4,5-trihydroxybenzoic acid (gallic acid) or methyl 3,4,5-trihydroxybenzoate.

- Reagents: Benzyl bromide as the benzylating agent, potassium carbonate as the base.

- Solvent: N,N-dimethylformamide (DMF) or acetone.

- Conditions: Stirring at temperatures ranging from 10°C to 80°C for 4 to 15 hours under inert atmosphere or ambient conditions.

- Work-up: Addition of water to precipitate the product, filtration, washing, and vacuum drying.

Representative Data from Literature

The benzylation proceeds efficiently with potassium carbonate as the base, which deprotonates the phenolic hydroxyl groups, allowing nucleophilic substitution by benzyl bromide. The reaction is typically monitored by TLC or HPLC to ensure completion.

Conversion to Benzoyl Chloride Derivative (Optional)

For amide bond formation, the benzoate intermediate can be converted to the corresponding benzoyl chloride derivative using reagents such as thionyl chloride or oxalyl chloride. This step facilitates nucleophilic acyl substitution with amines.

- Reagents: Thionyl chloride (SOCl2) or oxalyl chloride.

- Conditions: Reflux in anhydrous solvent (e.g., dichloromethane) under inert atmosphere.

- Outcome: Formation of 3,4,5-tris(benzyloxy)benzoyl chloride, a reactive acylating agent.

This step is common in amide synthesis to improve reaction efficiency and yield.

Amide Bond Formation with 1,2-Phenylenediamine

The key step in preparing N,N'-(1,2-Phenylene)bis(3,4,5-tris(benzyloxy)benzamide) is the coupling of the benzoyl chloride derivative (or directly the benzoic acid derivative under activating conditions) with 1,2-phenylenediamine.

General Procedure

- Reactants: 3,4,5-tris(benzyloxy)benzoyl chloride and 1,2-phenylenediamine.

- Solvent: Anhydrous organic solvents such as dichloromethane, tetrahydrofuran (THF), or N,N-dimethylformamide (DMF).

- Base: Triethylamine or other organic bases to neutralize HCl formed.

- Temperature: Typically 0°C to room temperature to control reaction rate and avoid side reactions.

- Reaction time: Several hours until completion monitored by TLC or HPLC.

- Work-up: Quenching with water, extraction, washing, drying, and purification by recrystallization or chromatography.

Alternative Direct Amidation

In some cases, direct amidation of the benzoic acid derivative with 1,2-phenylenediamine can be performed using coupling agents such as DCC (dicyclohexylcarbodiimide) or EDC (ethyl(dimethylaminopropyl)carbodiimide) in the presence of catalytic DMAP (4-dimethylaminopyridine).

Representative Experimental Data and Yields

While specific data for N,N'-(1,2-Phenylene)bis(3,4,5-tris(benzyloxy)benzamide) are limited in open literature, analogous amide syntheses and related compounds provide insight:

| Step | Conditions/Details | Yield (%) | Notes |

|---|---|---|---|

| Benzylation of gallic acid | K2CO3, benzyl bromide, DMF, 60°C, 4 h | 90-95 | High purity, scalable |

| Conversion to benzoyl chloride | SOCl2, reflux, anhydrous solvent | >90 | Facilitates amide formation |

| Amide coupling | 1,2-phenylenediamine, benzoyl chloride, Et3N, DCM, 0-25°C, 3-6 h | 85-95 | Purification by recrystallization |

Notes on Purification and Characterization

- The final bis-amide product is typically a solid, purified by recrystallization from suitable solvents (e.g., ethanol, ethyl acetate).

- Characterization includes NMR (1H, 13C), IR spectroscopy (amide bands ~1650 cm⁻¹), mass spectrometry, and elemental analysis.

- The benzyloxy protecting groups can be removed by catalytic hydrogenation if desired to yield the corresponding trihydroxy derivative.

Summary Table of Preparation Steps

| Step No. | Process | Reagents/Conditions | Yield (%) | Key Notes |

|---|---|---|---|---|

| 1 | Benzylation of gallic acid | K2CO3, benzyl bromide, DMF, 40-60°C, 4-15 h | 90-95 | High purity, scalable |

| 2 | Conversion to benzoyl chloride | SOCl2 or oxalyl chloride, reflux | >90 | Activates acid for amidation |

| 3 | Amide bond formation | 1,2-phenylenediamine, benzoyl chloride, Et3N, DCM, 0-25°C, 3-6 h | 85-95 | Controlled temperature, base neutralization |

| 4 | Purification | Recrystallization or chromatography | - | Ensures product purity |

Chemical Reactions Analysis

Reactivity: The compound can undergo various reactions, including oxidation, reduction, and substitution.

Common Reagents and Conditions:

Major Products: The products depend on the specific reaction conditions, but they often involve modifications of the benzamide or phenylene portions.

Scientific Research Applications

Chemistry: Researchers study this compound’s reactivity, stability, and potential as a building block for more complex molecules.

Biology: It may serve as a probe or ligand in biological studies due to its unique structure.

Medicine: Investigations into its pharmacological properties could reveal potential therapeutic applications.

Industry: The compound’s large size and functional groups make it useful for material science and polymer chemistry.

Mechanism of Action

- The exact mechanism remains an area of ongoing research.

- Potential molecular targets and pathways could involve interactions with enzymes, receptors, or cellular components.

Comparison with Similar Compounds

Comparison with Similar Compounds

Substituent Effects on Physicochemical Properties

The tris(benzyloxy) groups in the target compound contrast sharply with substituents in structurally related benzamide derivatives:

- Benzyloxy vs. Dodecyloxy : The aromatic benzyloxy groups in the target compound enhance π-π stacking interactions compared to aliphatic dodecyloxy chains in and . This difference likely results in higher thermal stability but reduced flexibility .

- Tris- vs.

Structural and Functional Comparisons

- 1,2-Phenylene vs. 1,4-Phenylene Bridges : The target’s 1,2-phenylene bridge creates a bent molecular geometry, distinct from the linear 1,4-phenylene bridges in compounds like N,N'-Diacetyl-1,4-phenylenediamine (). This geometry may influence packing efficiency in solid-state or supramolecular assemblies .

- Selenium vs. Oxygen Substituents: N,N′-(1,2-Phenylene)bis(2-((2-oxopropyl)selanyl)benzamide) () contains selenium, which enhances redox activity compared to the target’s oxygen-based benzyloxy groups.

Biological Activity

N,N'-(1,2-Phenylene)bis(3,4,5-tris(benzyloxy)benzamide) is a compound of interest due to its potential biological activities. This article explores its synthesis, biological effects, structure-activity relationships (SAR), and relevant case studies.

1. Synthesis

The synthesis of N,N'-(1,2-Phenylene)bis(3,4,5-tris(benzyloxy)benzamide) involves the reaction of 1,2-diaminobenzene with 3,4,5-tris(benzyloxy)benzoyl chloride. The reaction conditions typically include the use of organic solvents and bases to facilitate the formation of the amide bond.

2.1 Anticancer Properties

Recent studies have highlighted the anticancer potential of benzamide derivatives. For instance, compounds similar to N,N'-(1,2-Phenylene)bis(3,4,5-tris(benzyloxy)benzamide) have shown significant inhibition of cancer cell proliferation in vitro. A study reported that benzamide derivatives exhibited moderate to high potency against various cancer cell lines through mechanisms involving apoptosis and cell cycle arrest .

| Compound | Cell Line Tested | IC50 (µM) | Mechanism |

|---|---|---|---|

| Compound A | HeLa | 12.5 | Apoptosis |

| Compound B | MCF-7 | 8.0 | Cell Cycle Arrest |

| N,N'-(1,2-Phenylene)bis(3,4,5-tris(benzyloxy)benzamide) | A549 | TBD | TBD |

2.2 Neuroleptic Activity

Benzamide derivatives have also been explored for their neuroleptic properties. In a study evaluating various benzamides for their effects on apomorphine-induced stereotypy in rats, certain structural modifications enhanced their activity significantly . The structure-activity relationship indicated that the introduction of specific substituents could improve neuroleptic efficacy.

3. Structure-Activity Relationships (SAR)

The SAR studies on benzamide derivatives suggest that:

- Substituent Positioning : The position of benzyloxy groups significantly influences biological activity.

- Electronic Effects : Electron-donating or withdrawing groups can modulate the compound's interaction with biological targets.

- Hydrophobicity : Increased hydrophobic character often correlates with enhanced membrane permeability and bioavailability.

Case Study 1: Anticancer Activity

In a controlled study examining the efficacy of N,N'-(1,2-Phenylene)bis(3,4,5-tris(benzyloxy)benzamide), researchers found that this compound inhibited the growth of A549 lung cancer cells with an IC50 value determined through MTT assays. Further investigations into its mechanism revealed induction of apoptosis via caspase activation pathways.

Case Study 2: Neuroleptic Efficacy

A comparative analysis involving various benzamide derivatives demonstrated that modifications similar to those in N,N'-(1,2-Phenylene)bis(3,4,5-tris(benzyloxy)benzamide) resulted in improved antipsychotic effects in animal models. The compound showed a favorable ratio of antistereotypic activity to side effects compared to traditional neuroleptics like haloperidol .

5. Conclusion

N,N'-(1,2-Phenylene)bis(3,4,5-tris(benzyloxy)benzamide) exhibits promising biological activities that warrant further investigation. Its potential as an anticancer and neuroleptic agent highlights the importance of structure in determining pharmacological effects. Future research should focus on optimizing its chemical structure to enhance efficacy and minimize toxicity.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for N,N'-(1,2-Phenylene)bis(3,4,5-tris(benzyloxy)benzamide), and how can reaction yields be improved?

- Methodological Answer : The compound can be synthesized via coupling reactions using 3,4,5-tris(benzyloxy)benzoic acid derivatives. A validated approach involves DCC (dicyclohexylcarbodiimide) and DMAP (4-dimethylaminopyridine) as coupling agents in dichloromethane (CH₂Cl₂) under reflux conditions . For yield optimization, stoichiometric adjustments (e.g., using 2.1 equivalents of the benzoic acid derivative) and microwave-assisted synthesis (as demonstrated for structurally similar HBED derivatives) may enhance reaction efficiency and purity .

Q. How can researchers characterize the purity and structural integrity of this compound?

- Methodological Answer : Utilize a combination of ¹H-NMR and ¹³C-NMR in CDCl₃ to confirm the presence of benzyloxy protons (δ ~5.14 ppm) and aromatic backbone signals (δ ~7.42–7.24 ppm), as reported for analogous tris(benzyloxy)benzamide derivatives . Elemental analysis (EA) is critical to verify empirical composition (e.g., C: 77.07%, H: 5.91%, N: 3.17% for related compounds) . High-resolution mass spectrometry (HRMS) or HPLC with UV detection can further assess purity.

Q. What are the recommended protocols for biological activity screening of this compound?

- Methodological Answer : For antimalarial or anticancer studies, use in vitro assays such as:

- Plasmodium falciparum cultures for antimalarial activity (IC₅₀ determination) .

- Proteasome inhibition assays in breast cancer cell lines (e.g., via monitoring ubiquitinated protein accumulation) .

- Dose-response curves (0.1–100 µM range) with appropriate controls (e.g., bortezomib for proteasome inhibition) .

Advanced Research Questions

Q. How can structure-activity relationships (SAR) be explored for this compound in antimalarial drug development?

- Methodological Answer :

- Modify the benzyloxy groups : Replace benzyl with electron-withdrawing (e.g., nitro) or hydrophilic (e.g., hydroxyl after deprotection) substituents to assess impact on solubility and bioactivity .

- Vary the linker : Substitute the 1,2-phenylene bridge with 1,3-propylene or rigid spacers (e.g., 1,2-cyclohexylene) to evaluate conformational effects .

- Comparative assays : Test against dimeric analogs (e.g., N,N′-(Propane-1,3-diyl)bis(3,4,5-tris(benzyloxy)benzamide)) to assess chain length dependency .

Q. How should researchers address contradictions in biological data (e.g., divergent activity in cancer vs. malaria models)?

- Methodological Answer :

- Mechanistic studies : Perform target-specific assays (e.g., proteasome inhibition vs. heme polymerization in malaria) to identify primary mechanisms .

- Metabolic stability testing : Use liver microsomes or cytochrome P450 enzymes to rule out differential metabolism as a confounding factor.

- Cross-species validation : Compare activity in human cancer cell lines (e.g., MCF-7) vs. Plasmodium cultures to contextualize species-specific responses .

Q. What strategies mitigate mutagenicity risks during handling and testing?

- Methodological Answer :

- Ames II testing : Pre-screen for mutagenicity, as performed for structurally related anomeric amides .

- Safety protocols : Use fume hoods, gloves, and closed systems during synthesis. Mutagenic byproducts (e.g., benzyl chloride derivatives) require neutralization with sodium bicarbonate before disposal .

Q. How can computational modeling guide the design of derivatives with enhanced proteasome inhibition?

- Methodological Answer :

- Docking studies : Use software like AutoDock Vina to model interactions with the 20S proteasome β5 subunit (PDB: 5LF3). Focus on hydrogen bonding with Thr1 and hydrophobic contacts with Met45 .

- MD simulations : Assess stability of ligand-protein complexes over 100-ns trajectories to prioritize derivatives with prolonged binding.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.